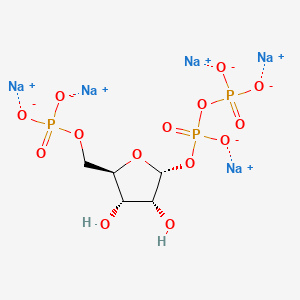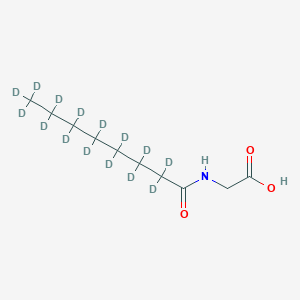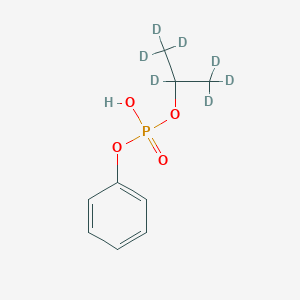
Isopropyl Phenyl Phosphate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl phenyl-d7 is a deuterium-labeled version of isopropyl phenyl. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl phenyl-d7 typically involves the deuteration of isopropyl phenyl. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of isopropyl phenyl-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl phenyl-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert isopropyl phenyl-d7 to its corresponding alcohols.
Substitution: The aromatic ring in isopropyl phenyl-d7 can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Isopropyl phenyl-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Mecanismo De Acción
The mechanism of action of isopropyl phenyl-d7 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track the movement and transformation of the compound. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug development and other applications.
Comparación Con Compuestos Similares
Isopropyl phenyl: The non-deuterated version of isopropyl phenyl-d7.
Isopropyl phenyl phosphate-d7: Another deuterium-labeled compound with similar applications.
Uniqueness: Isopropyl phenyl-d7 is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to non-labeled compounds. This makes it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H13O4P |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate |
InChI |
InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D |
Clave InChI |
WRXFONORSZHETC-UNAVHCQLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1 |
SMILES canónico |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



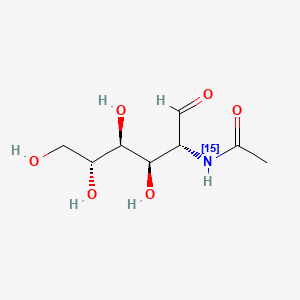
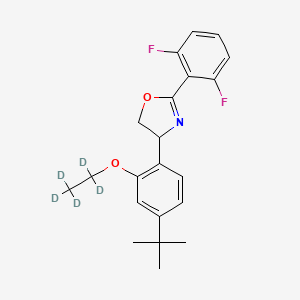

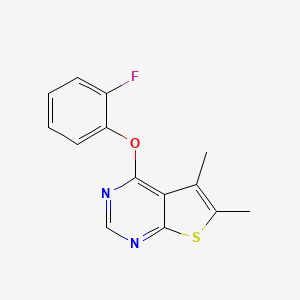
![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

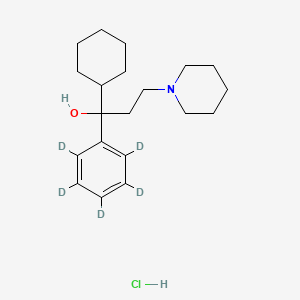
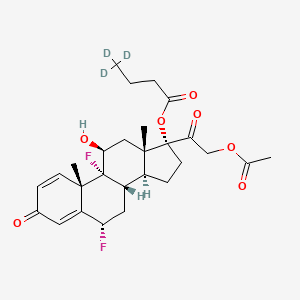
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
